molecular formula C18H15BrN2O3 B2704278 (E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide CAS No. 359770-60-8

(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2704278
CAS No.: 359770-60-8
M. Wt: 387.233
InChI Key: OXJXNPVTRQMJQC-UHFFFAOYSA-N
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Description

(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a bromophenyl group, a cyano group, and a dimethoxyphenyl group, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde, 2,4-dimethoxybenzaldehyde, and a suitable amide source.

    Condensation Reaction: The aldehydes undergo a condensation reaction with the amide source in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired enamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-chlorophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide
  • (E)-N-(2-fluorophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide
  • (E)-N-(2-iodophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogen-substituted derivatives

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJXNPVTRQMJQC-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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